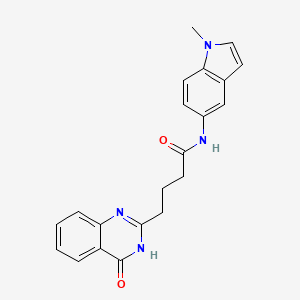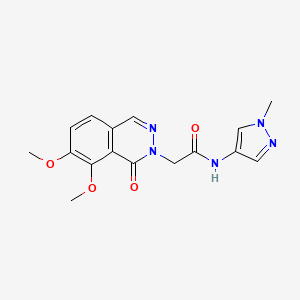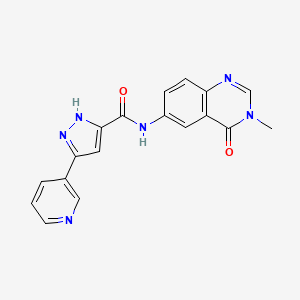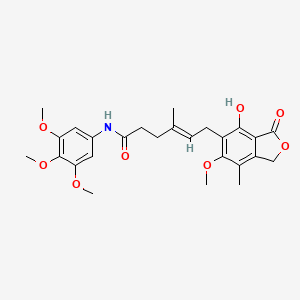![molecular formula C19H17N7O2 B11006368 3-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide](/img/structure/B11006368.png)
3-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-TETRAZOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-TETRAZOL-5-YL)METHYL]PROPANAMIDE typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as β-cyclodextrin-SO3H in aqueous media to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-TETRAZOL-5-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-TETRAZOL-5-YL)METHYL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-TETRAZOL-5-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYLMETHYL)BENZOIC ACID: A structural analog with similar biological activities.
2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]-4(3H)-QUINAZOLINONE: Another quinazolinone derivative with distinct chemical properties.
Uniqueness
3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[(1-PHENYL-1H-TETRAZOL-5-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrazole moiety, in particular, contributes to its potential as a bioactive compound with diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H17N7O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C19H17N7O2/c27-18(11-10-16-21-15-9-5-4-8-14(15)19(28)22-16)20-12-17-23-24-25-26(17)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,27)(H,21,22,28) |
InChI Key |
JDIYOCIODMNGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11006287.png)

![(2S)-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11006289.png)
![6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11006320.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B11006332.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11006335.png)

![1-(2,4-dimethylphenyl)-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B11006345.png)


![1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide](/img/structure/B11006353.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11006356.png)

